molecular formula C12H16N2O B13583004 3-(1-Cyclopropylethyl)-1-phenylurea

3-(1-Cyclopropylethyl)-1-phenylurea

Cat. No.: B13583004
M. Wt: 204.27 g/mol
InChI Key: VBBOGUVAPQGDSX-UHFFFAOYSA-N
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Description

3-(1-Cyclopropylethyl)-1-phenylurea is an organic compound that features a cyclopropyl group attached to an ethyl chain, which is further connected to a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopropylethyl)-1-phenylurea typically involves the reaction of cyclopropyl ethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclopropyl ethylamine preparation: Cyclopropyl ethylamine can be synthesized by the reaction of cyclopropyl cyanide with ethylamine under basic conditions.

    Formation of this compound: Cyclopropyl ethylamine is then reacted with phenyl isocyanate in an inert solvent such as dichloromethane or toluene at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropylethyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylurea moiety can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-(1-Cyclopropylethyl)-1-phenylurea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropylethyl)-1-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine: Similar in structure but contains a pyrazole ring instead of a phenylurea moiety.

    Cyclopropyl ethylamine: A precursor in the synthesis of 3-(1-Cyclopropylethyl)-1-phenylurea.

Uniqueness

This compound is unique due to the presence of both cyclopropyl and phenylurea groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(1-cyclopropylethyl)-3-phenylurea

InChI

InChI=1S/C12H16N2O/c1-9(10-7-8-10)13-12(15)14-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H2,13,14,15)

InChI Key

VBBOGUVAPQGDSX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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